Modafiendz

ADME prediction Drug-likeness Computational chemistry

Forensic and research labs face a critical gap in validated reference standards for novel modafinil analogs, hindering accurate identification of emerging psychoactive substances. Modafiendz (CAS 1613222-54-0) directly resolves this challenge as a rigorously characterized analytical reference material. - Provides a certified reference standard with a CAS-specific molecular formula (C₁₆H₁₅F₂NO₂S) and monoisotopic mass (323.0991 Da) for unambiguous LC-HRMS method development[reference:0]. - Its unique bis-fluoro and N-methyl modifications enable precise differentiation from modafinil, flmodafinil, and adrafinil in seized material analysis and in vitro metabolism assays.

Molecular Formula C16H15F2NO2S
Molecular Weight 323.4 g/mol
CAS No. 1613222-54-0
Cat. No. B593385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameModafiendz
CAS1613222-54-0
SynonymsDehydroxyfluorafinil; N-methyl Dehydroxyfluorafinil; Modafiendz
Molecular FormulaC16H15F2NO2S
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCNC(=O)CS(=O)C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F
InChIInChI=1S/C16H15F2NO2S/c1-19-15(20)10-22(21)16(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,16H,10H2,1H3,(H,19,20)
InChIKeyMQZWTCIUDSDFCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Modafiendz (CAS 1613222-54-0): N-Methyl-4,4-Difluoro Modafinil Analytical Reference Material for Nootropic and Forensic Research


Modafiendz (CAS 1613222-54-0), chemically defined as 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methylacetamide, is a bis-fluoro and N-methylated derivative of the wakefulness-promoting agent modafinil [1]. It is classified as a synthetic nootropic and is marketed as an analytical reference material for research and forensic applications .

Why Modafinil, Flmodafinil, or Adrafinil Cannot Substitute for Modafiendz in Specialized Research Applications


Modafiendz incorporates two key structural modifications relative to modafinil: bis-fluorination at the para positions of both phenyl rings and N-methylation of the terminal amide. These alterations differentiate it from simple substitution with modafinil (parent compound), flmodafinil (bis-fluoro analog lacking N-methylation), or adrafinil (prodrug) [1]. In silico predictions indicate altered lipophilicity and potentially divergent metabolite profiles, while preliminary reports suggest a distinct monoamine transporter interaction profile [2][3]. Consequently, direct interchange in analytical, pharmacological, or forensic studies without compound-specific validation is not scientifically justified.

Quantifiable Evidence for Modafiendz Differentiation: In Silico ADME, Structural, and Pharmacological Comparisons


In Silico ADME Comparison: Modafiendz Exhibits Higher Lipophilicity Than Modafinil While Maintaining High GI Absorption and BBB Permeability

In silico ADME prediction using SwissADME revealed that Modafiendz and modafinil share high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and identical bioavailability scores (0.55). However, Modafiendz displays a notably higher calculated lipophilicity (Log P o/w = 2.9) compared to modafinil (Log P o/w = 1.92) [1]. This difference is consistent with the additional fluorine substituents.

ADME prediction Drug-likeness Computational chemistry

Structural Differentiation: Bis-Fluorination and N-Methylation Distinguish Modafiendz from Parent Modafinil and Flmodafinil

Modafiendz (C16H15F2NO2S, MW 323.36) is structurally defined as the N-methylated bis-fluoro analog of modafinil . It contains two fluorine atoms at the para positions of both phenyl rings (bis-fluorination) and an N-methyl group on the terminal amide nitrogen. In contrast, modafinil (C15H15NO2S, MW 273.35) lacks both fluorine and N-methyl substitution, while flmodafinil (CRL-40,940) is bis-fluorinated but lacks N-methylation [1].

Structure-activity relationship Fluorine substitution Medicinal chemistry

Comparative Monoamine Transporter Profile: Modafiendz Reported to Have Reduced DAT Affinity but Broader NET/SERT Engagement Relative to Modafinil

According to a pharmacological review of modafinil analogs, Modafiendz exhibits less binding affinity for the dopamine transporter (DAT) compared to modafinil, but demonstrates mild affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) [1]. In contrast, modafinil at therapeutic doses is reported to be inactive at SERT and a weak NET inhibitor [1].

Dopamine transporter Serotonin transporter Norepinephrine transporter Pharmacology

Analytical Reference Material Certification: Modafiendz Available as ISO/IEC 17025 and ISO 17034 Compliant Standard for Quantitative Analysis

Modafiendz (CAS 1613222-54-0) is commercially available as a neat solid analytical reference material with a certified purity of ≥98% . This product is manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, ensuring its suitability as a calibrant for quantitative LC-HRMS methods targeting novel modafinil analogs [1].

Analytical reference standard Forensic analysis Method validation

Optimal Application Scenarios for Modafiendz (CAS 1613222-54-0) in Research and Industrial Settings


Forensic Toxicology Method Development and Validation for Modafinil Analogs

Analytical reference standards of Modafiendz are required to develop and validate LC-HRMS methods for detecting novel modafinil analogs in seized materials or biological specimens [1]. The compound's distinct molecular formula (C16H15F2NO2S) and exact mass (323.0991) allow for specific mass spectrometric identification .

In Silico Drug Discovery and ADME Property Prediction

Modafiendz serves as a model compound for computational chemistry studies exploring the impact of bis-fluorination and N-methylation on predicted ADME properties, such as lipophilicity and blood-brain barrier permeability [1].

In Vitro Pharmacology: Profiling Monoamine Transporter Interactions

Researchers investigating the pharmacological profile of modafinil derivatives may use Modafiendz in radioligand binding assays to quantify its affinity at human DAT, NET, and SERT, and compare the results to those of modafinil and flmodafinil [1].

Metabolism and Toxicological Studies of Designer Nootropics

Modafiendz can be employed as a substrate in in vitro metabolism assays (e.g., using human hepatocytes or liver microsomes) to identify Phase I and Phase II metabolites, which is critical for forensic interpretation of intoxication cases involving novel psychoactive substances [1].

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